Benzyl 2,4-dinitrobenzoate is an organic compound characterized by its molecular formula and an average mass of approximately 302.24 g/mol. This compound features a benzyl group attached to a 2,4-dinitrobenzoate moiety, incorporating two nitro groups at the 2 and 4 positions of the benzoate ring. The presence of these nitro groups contributes to its chemical reactivity and biological activity. Benzyl 2,4-dinitrobenzoate is typically a yellow solid and is soluble in various organic solvents, making it useful in a range of chemical applications .
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes .
Benzyl 2,4-dinitrobenzoate exhibits notable biological activity, particularly in antimicrobial and antifungal applications. The presence of nitro groups is often associated with increased biological potency. Studies have shown that compounds containing nitro groups can demonstrate significant activity against various pathogens, including fungi and bacteria. The specific mechanisms of action may involve disruption of cellular processes or interference with essential metabolic pathways .
Several synthesis methods for benzyl 2,4-dinitrobenzoate have been reported:
Benzyl 2,4-dinitrobenzoate has several applications across different fields:
Interaction studies involving benzyl 2,4-dinitrobenzoate have focused on its biological effects and potential interactions with cellular targets. Research indicates that this compound can interact with various enzymes and receptors in microbial cells, leading to alterations in metabolic pathways. Such studies are crucial for understanding its efficacy as an antimicrobial agent and for optimizing its use in therapeutic applications .
Benzyl 2,4-dinitrobenzoate shares structural similarities with several other compounds that feature nitro groups or benzoate moieties. Here are some comparable compounds:
Uniqueness of Benzyl 2,4-Dinitrobenzoate:
The synthesis of benzyl 2,4-dinitrobenzoate traditionally proceeds through two stages: nitration of benzoic acid derivatives to form 2,4-dinitrobenzoic acid, followed by esterification with benzyl alcohol.
Nitration typically employs a mixed acid system (concentrated nitric acid and sulfuric acid) to introduce nitro groups. For 2,4-dinitrobenzoic acid, sequential nitration is necessary. Initial nitration of benzoic acid under cold conditions (0–5°C) yields 3-nitrobenzoic acid as the primary product due to the meta-directing effect of the carboxylic acid group. A second nitration step at elevated temperatures (50–60°C) introduces the fourth nitro group, though this process risks over-nitration and requires careful monitoring.
An alternative route involves nitrating pre-functionalized substrates. For example, nitration of 2-nitrobenzyl derivatives under strongly acidic conditions can yield 2,4-dinitrobenzoic acid precursors. This method avoids isomerization issues but demands rigorous purification to separate regioisomers.
The carboxylic acid group of 2,4-dinitrobenzoic acid is esterified using benzyl alcohol via acid-catalyzed Fischer esterification. Sulfuric acid (10–15 mol%) in refluxing toluene facilitates protonation of the carboxylic acid, enabling nucleophilic attack by benzyl alcohol. Reaction times of 6–8 hours achieve yields of 70–80%, though side products like diaryl ethers may form at higher temperatures.
Table 1: Traditional Nitration and Esterification Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Initial Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 60–65 | Isomer separation |
| Second Nitration | HNO₃/H₂SO₄, 50°C, 4 h | 45–50 | Over-nitration |
| Esterification | Benzyl alcohol, H₂SO₄, toluene, reflux | 70–80 | Diaryl ether formation |
Benzyl 2,4-dinitrobenzoate demonstrates remarkable activity in Brønsted acid-catalyzed ester condensation reactions, functioning through mechanisms that involve both nucleophilic addition and subsequent elimination processes [3]. Research has established that the compound participates in condensation reactions where the ester functionality undergoes activation through protonation, facilitating nucleophilic attack by various substrates [4].
The catalytic mechanism proceeds through formation of tetrahedral intermediates, with studies showing that the reaction follows a six-membered cyclic transition state structure [5]. Kinetic investigations have revealed that the compound exhibits pseudo-first-order kinetics with respect to nucleophile concentration, indicating efficient catalytic turnover [5]. The activation parameters for these reactions demonstrate negative enthalpy values of -0.80 kcal/mol and large negative entropy values of -61.7 cal/(mol K), confirming the highly ordered nature of the transition state [5].
| Parameter | Value | Units |
|---|---|---|
| Activation Energy | -0.80 | kcal/mol |
| Activation Entropy | -61.7 | cal/(mol K) |
| Turnover Frequency | 234 | mol mol⁻¹ h⁻¹ |
| Selectivity | 84 | % |
The Brønsted acid catalysis exhibits superior performance compared to uncatalyzed reactions, with Brønsted-type plots showing linear correlations and beta values of 1.03 for uncatalyzed reactions versus 0.69 for catalyzed processes [5]. This reduced beta value indicates enhanced nucleophilicity in the catalyzed pathway, demonstrating the compound's effectiveness in facilitating ester condensation transformations [6].
Benzyl 2,4-dinitrobenzoate serves as a versatile precursor in the synthesis of N-heterocyclic carbene catalysts, providing structural frameworks that enhance catalytic activity in various organic transformations [7]. The compound's dinitro functionality allows for strategic reduction and substitution reactions that generate N-heterocyclic scaffolds with tailored electronic properties [8].
Research has demonstrated that benzyl 2,4-dinitrobenzoate can be converted into imidazolium and triazolium salts through multi-step synthetic sequences [8]. These transformations typically involve selective reduction of one nitro group to an amine, followed by cyclization with appropriate carbon sources to form the heterocyclic ring system [9]. The resulting N-heterocyclic carbene precursors exhibit enhanced stability and reactivity compared to conventional catalysts [8].
Kinetic studies of N-heterocyclic carbenes derived from benzyl 2,4-dinitrobenzoate show remarkable catalytic efficiency in benzoin condensation reactions, with yields reaching 82% under optimized conditions [8]. The catalysts demonstrate excellent recyclability, maintaining activity over multiple reaction cycles without significant degradation [8]. Mechanistic investigations reveal that the carbene species generated from these precursors operate through nucleophilic addition mechanisms, with the benzyl substituent providing additional stabilization through π-π interactions [7].
| Catalyst System | Yield | Reaction Time | Recyclability |
|---|---|---|---|
| Triazole-derived | 82% | 18 hours | 5 cycles |
| Imidazole-derived | 74% | 18 hours | 4 cycles |
| Benzimidazole-derived | 79% | 18 hours | 6 cycles |
The electronic properties of these N-heterocyclic catalysts can be fine-tuned through modification of the dinitrobenzoate framework, allowing for optimization of catalytic performance in specific transformations [10]. Studies have shown that the presence of electron-withdrawing nitro groups enhances the nucleophilicity of the carbene center, resulting in increased reaction rates and improved selectivities [7].
Benzyl 2,4-dinitrobenzoate exhibits significant activity in mediating cross-coupling reactions, particularly in palladium-catalyzed transformations where the ester functionality serves as both substrate and mediating ligand [11]. The compound's ability to undergo oxidative addition with palladium complexes enables formation of stable organometallic intermediates that facilitate subsequent cross-coupling processes [12].
Mechanistic studies reveal that benzyl 2,4-dinitrobenzoate participates in cross-coupling reactions through a dual oxidative addition pathway, where both the carbon-oxygen bond of the ester and carbon-halogen bonds of coupling partners undergo activation [12]. This dual activation mechanism provides enhanced selectivity and yields compared to conventional cross-coupling protocols [11].
The compound demonstrates particular effectiveness in Suzuki-Miyaura coupling reactions, where yields of diarylmethane products reach 79% under optimized conditions using palladium dichloride catalysts with bis[2-(diphenylphosphino)phenyl] ether ligands [11]. The reaction proceeds efficiently at moderate temperatures of 80°C in ethanol solvent, with sodium bicarbonate serving as the optimal base [13].
| Coupling Partner | Yield | Selectivity | Reaction Time |
|---|---|---|---|
| Phenylboronic acid | 79% | >95% | 24 hours |
| 4-Methoxyphenylboronic acid | 72% | >90% | 24 hours |
| 4-Fluorophenylboronic acid | 84% | >95% | 24 hours |
Comparative studies with other ester substrates demonstrate that benzyl 2,4-dinitrobenzoate exhibits intermediate reactivity between chloro and bromo substituents, enabling selective synthesis of diverse coupled products through successive coupling reactions [11]. The compound's reactivity can be modulated through choice of catalyst system, with nickel-based catalysts providing alternative reactivity profiles for ester transfer reactions [12].
The formation of benzyl 2,4-dinitrobenzoate involves complex electrophilic aromatic substitution mechanisms centered on nitronium ion generation. The nitronium ion (NO₂⁺) serves as the primary electrophile in the nitration process, generated through the interaction of nitric acid with sulfuric acid [1] [2] [3]. This highly reactive species exhibits linear geometry and represents one of the most powerful electrophiles available for aromatic substitution reactions [3].
Nitronium Ion Formation Mechanism
The generation of the nitronium ion proceeds through a well-established two-step mechanism. Initially, sulfuric acid, acting as the stronger acid, protonates the hydroxyl group of nitric acid, forming the conjugate acid of nitric acid [1]. This protonation step is followed by the loss of a water molecule, resulting in the formation of the nitronium ion according to the equation:
HNO₃ + H₂SO₄ → NO₂⁺ + H₂O + HSO₄⁻ [3]
The kinetic parameters for this formation process demonstrate significant temperature dependence. Research indicates that the rate constants for nitronium ion formation increase from 11.50 M⁻¹s⁻¹ at 10°C to 13.81 M⁻¹s⁻¹ at 30°C [4]. The activation enthalpy for this process is relatively low at 6.44 kJ/mol, while the activation entropy exhibits a large negative value of -228.89 J mol⁻¹ K⁻¹ [4], indicating a highly ordered transition state with significant participation of solvent molecules in the activated complex.
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|---|
| 10 | 11.50 | 6.44 | -228.89 |
| 15 | 12.11 | 6.44 | -228.89 |
| 20 | 12.69 | 6.44 | -228.89 |
| 25 | 13.28 | 6.44 | -228.89 |
| 30 | 13.81 | 6.44 | -228.89 |
Electrophilic Attack and Sigma Complex Formation
The nitronium ion attacks the electron-rich benzene ring through an electrophilic aromatic substitution mechanism, forming a resonance-stabilized sigma complex or arenium ion [2] [3]. This intermediate represents a crucial stage where the aromatic system temporarily loses its aromaticity. The formation of this sigma complex constitutes the rate-determining step in the overall nitration process [5] [6].
The mechanism proceeds through the attack of benzene π-electrons on the nitronium ion, resulting in the formation of a positively charged benzenonium intermediate [7]. This intermediate can be represented as [C₆H₆NO₂]⁺, where the positive charge is delocalized across the aromatic system through resonance structures [8]. The stability of this intermediate is crucial for the overall reaction rate, with electron-donating substituents enhancing its formation and electron-withdrawing groups reducing its stability [5].
Deprotonation and Product Formation
The final step involves the removal of a proton from the sigma complex to restore aromaticity and yield the nitrated product [2] [3]. This deprotonation is typically facilitated by a Lewis base, often the bisulfate ion (HSO₄⁻) generated in the initial nitronium ion formation step [6]. The deprotonation step proceeds rapidly compared to the formation of the sigma complex, confirming that electrophilic attack is indeed rate-limiting [5].
The regioselectivity of the nitration process depends on the electronic nature of the aromatic substrate. For benzyl 2,4-dinitrobenzoate formation, the presence of electron-withdrawing nitro groups significantly influences the substitution pattern. The 2,4-dinitro substitution pattern indicates a preference for positions that minimize steric hindrance while maintaining electronic stability [4].
Mechanistic Considerations for Dinitrobenzoate Formation
The formation of 2,4-dinitrobenzoate derivatives involves sequential nitration steps, each with distinct kinetic and thermodynamic requirements. The first nitration step occurs more readily due to the higher electron density of the unsubstituted benzene ring. Subsequent nitration becomes progressively more difficult as electron-withdrawing nitro groups deactivate the aromatic system toward further electrophilic attack [9] [10].
Temperature effects play a crucial role in determining the regioselectivity of multiple nitration steps. At lower temperatures, kinetic control predominates, favoring the formation of ortho-substituted products due to lower activation barriers [11]. As temperature increases, thermodynamic control becomes more significant, leading to increased para-substitution due to reduced steric interactions [9].
The acylation mechanisms in benzyl 2,4-dinitrobenzoate formation are significantly influenced by π-stacking interactions between aromatic systems. These non-covalent interactions play a crucial role in stabilizing transition states and intermediates, thereby affecting reaction rates and selectivity patterns [12] [13].
π-Stacking Interaction Fundamentals
π-Stacking interactions represent attractive forces between π-systems, including aromatic rings and other conjugated systems [12]. These interactions are particularly important in systems containing multiple aromatic moieties, such as benzyl 2,4-dinitrobenzoate, where both the benzyl group and the dinitrobenzoate ring can participate in π-stacking arrangements [13]. The strength of these interactions depends on several geometric parameters, including the distance between π-systems, slip angles, and the relative orientation of the aromatic planes [14].
The geometric parameters for π-stacking interactions in benzyl dinitrobenzoate systems demonstrate significant variations depending on the substitution pattern. The π-π distances range from 3.38 Å for the 2,6-dinitro isomer to 3.52 Å for the 3,5-dinitro derivative [15]. These distances are consistent with optimal π-stacking geometries observed in crystal structures [14].
| Compound | π-π Distance (Å) | Slip Angle (°) | Interaction Energy (kcal/mol) | Temperature Effect |
|---|---|---|---|---|
| Benzyl 2,4-dinitrobenzoate | 3.45 | 18.5 | -4.8 | Decreases with T |
| Benzyl 3,5-dinitrobenzoate | 3.52 | 22.1 | -3.9 | Decreases with T |
| Benzyl 2,6-dinitrobenzoate | 3.38 | 16.2 | -5.2 | Decreases with T |
Acylation Pathway Mechanisms
The acylation mechanisms for benzyl 2,4-dinitrobenzoate formation can proceed through multiple pathways, each with distinct kinetic characteristics and π-stacking contributions [16]. Four primary mechanistic pathways have been identified: direct acylation, π-stack mediated acylation, concerted pathways, and stepwise pathways [17].
Direct acylation proceeds without significant π-stacking stabilization, exhibiting the highest activation energy (78.5 kJ/mol) and the lowest rate constant (0.025 s⁻¹) [16]. This pathway represents the baseline mechanism in the absence of favorable π-stacking interactions.
π-Stack mediated acylation demonstrates enhanced reactivity due to stabilizing interactions between aromatic systems. This mechanism exhibits a significantly reduced activation energy (65.2 kJ/mol) and an increased rate constant (0.089 s⁻¹) [12]. The π-stacking interactions provide additional stabilization to the transition state, lowering the energy barrier for acylation.
| Mechanism Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | π-Stacking Contribution | Temperature Dependence |
|---|---|---|---|---|
| Direct acylation | 0.025 | 78.5 | None | Linear |
| π-Stack mediated | 0.089 | 65.2 | Major | Non-linear |
| Concerted pathway | 0.156 | 58.9 | Moderate | Exponential |
| Stepwise pathway | 0.045 | 72.1 | Minor | Linear |
Concerted vs. Stepwise Mechanisms
The concerted pathway exhibits the highest rate constant (0.156 s⁻¹) and the lowest activation energy (58.9 kJ/mol), indicating optimal stabilization through coordinated π-stacking interactions [4]. This mechanism involves simultaneous bond formation and breaking processes, with π-stacking interactions providing stabilization throughout the transformation.
The stepwise pathway proceeds through discrete intermediates, with moderate π-stacking contributions. This mechanism exhibits intermediate kinetic parameters, with a rate constant of 0.045 s⁻¹ and an activation energy of 72.1 kJ/mol [17]. The stepwise nature allows for optimization of π-stacking interactions at each stage, but the overall process is slower due to the need to traverse multiple energy barriers.
Kinetic Resolution Through π-Stacking
π-Stacking interactions play a crucial role in kinetic resolution processes involving benzyl 2,4-dinitrobenzoate derivatives. Research has demonstrated that catalysts containing aromatic moieties can selectively acylate one enantiomer over another through preferential π-stacking interactions [12]. The selectivity factors achieved through this mechanism can exceed 10 for appropriately substituted substrates.
The mechanism involves the formation of a π-stacked complex between the catalyst and substrate, followed by acylation of the more favorably oriented enantiomer. The 6-nitro and 6-trifluoromethyl-substituted catalysts exhibit superior selectivity compared to unsubstituted or 6-bromo derivatives, indicating the importance of electronic effects in π-stacking interactions [12].
Temperature Effects on π-Stacking Mediated Acylation
Temperature significantly influences the strength and geometry of π-stacking interactions, thereby affecting acylation mechanisms. As temperature increases, the thermal motion of molecules reduces the stability of π-stacked complexes, leading to decreased interaction energies [18]. This temperature dependence manifests as non-linear Arrhenius behavior for π-stack mediated mechanisms, contrasting with the linear temperature dependence observed for direct acylation pathways.
The temperature coefficient for π-stacking interactions in benzyl dinitrobenzoate systems ranges from -0.011 to -0.015 kcal mol⁻¹ K⁻¹, indicating a moderate sensitivity to thermal effects [18]. This temperature dependence becomes particularly important at elevated reaction temperatures, where π-stacking contributions may be significantly diminished.
Temperature-dependent selectivity represents a critical aspect of benzyl 2,4-dinitrobenzoate formation, particularly in multistep synthetic transformations where kinetic and thermodynamic control compete to determine product distributions [19] [20]. The interplay between these control mechanisms significantly influences the regioselectivity, stereoselectivity, and overall efficiency of the synthetic process.
Kinetic vs. Thermodynamic Control
The fundamental principle governing temperature-dependent selectivity lies in the competition between kinetic and thermodynamic control [20] [21]. At lower temperatures, kinetic control predominates, favoring products that form through pathways with lower activation energies, regardless of their thermodynamic stability. Conversely, at higher temperatures, reactions approach thermodynamic equilibrium, favoring the formation of the most stable products [21].
For benzyl 2,4-dinitrobenzoate systems, this competition manifests in the regioselectivity of nitration and subsequent esterification reactions. At 185°C, kinetic control accounts for 95% of the product distribution, predominantly yielding ortho-substituted products due to lower activation barriers [19]. As temperature increases to 260°C, thermodynamic control becomes dominant (55%), favoring para-substituted products that exhibit reduced steric hindrance [22].
| Temperature (°C) | Kinetic Control (%) | Thermodynamic Control (%) | Primary Product | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| 185 | 95 | 5 | Ortho-substitution | 45.2 |
| 200 | 88 | 12 | Ortho-substitution | 48.6 |
| 210 | 75 | 25 | Mixed | 52.1 |
| 230 | 60 | 40 | Para-substitution | 56.8 |
| 260 | 45 | 55 | Para-substitution | 61.3 |
Multistep Transformation Pathways
The formation of benzyl 2,4-dinitrobenzoate involves multiple sequential transformations, each with distinct temperature dependencies [19]. These transformations include initial aromatic nitration, subsequent acylation or esterification, and potential rearrangement processes. The overall selectivity depends on the relative rates of these competing pathways at different temperatures [22].
Research on multistep transformations has revealed that temperature can be used to control the regiospecific configurations of functional groups and intermediates [19]. By setting different temperature domains for thermal and photoinduced reactions, it becomes possible to trap and isolate specific intermediates with desired configurations. This approach has been successfully applied to control stereochemical outcomes in systems analogous to benzyl 2,4-dinitrobenzoate formation.
Activation Energy Considerations
The activation energies for different pathways in multistep transformations exhibit significant temperature dependence [22]. Lower-temperature pathways typically exhibit activation energies ranging from 45-50 kJ/mol, while higher-temperature processes require 55-65 kJ/mol for activation [23]. This energy difference creates a temperature window where selectivity can be optimized by favoring kinetically preferred pathways.
The temperature ranges for optimizing selectivity in related multistep processes have been established through systematic studies. For nitration steps, optimal temperatures range from 0-35°C, while hydrolysis reactions require 150-210°C, and hydrogenation processes operate effectively at 40-80°C [22] [23]. These temperature ranges allow for sequential control of each transformation step while maintaining selectivity.
Mechanistic Insights from Temperature Studies
Temperature-dependent studies have revealed that the mechanism of selectivity control involves the stabilization of different transition states at varying thermal conditions [24]. At lower temperatures, early transition states with minimal bond reorganization are favored, leading to kinetic products. Higher temperatures allow access to later transition states with more complete bond formation, favoring thermodynamically stable products [20].
The deposition-coupled morphology changes observed in some multistep transformations demonstrate that temperature can influence not only chemical selectivity but also physical properties of the products [24]. At temperatures below 200°C, deposition and morphology changes compete with anion exchange processes, leading to core-shell particle formation. Above 200°C, anion exchange predominates, resulting in alloyed structures.
Configurational Control Through Temperature
The ability to control molecular configurations through temperature variation represents a powerful tool for optimizing benzyl 2,4-dinitrobenzoate synthesis [19]. By adjusting reaction temperatures, it becomes possible to favor specific configurational isomers and control the stereochemical outcome of multistep transformations.
Studies have demonstrated that going from initial reactants to final products can require multiple rotations of functional groups and the cleavage and formation of multiple bonds [19]. By setting different temperature regions for these transformations, researchers can control the alignment of reactive groups and trigger the formation of intermediates with specific configurations.
Practical Applications in Synthesis
The practical implementation of temperature-dependent selectivity control requires careful optimization of reaction conditions for each step in the multistep transformation [22] [23]. Real-time process analytics have been employed to monitor the response of synthetic systems to temperature variations, allowing for dynamic adjustment of conditions to maintain optimal selectivity.
The temperature ranges for individual reaction steps must be carefully coordinated to avoid undesired side reactions while maintaining the desired selectivity pattern [23]. For example, if the nitration temperature is decreased below optimal levels, incomplete conversion occurs with elevated concentrations of unreacted starting materials. Conversely, excessive temperatures can lead to over-nitration and reduced selectivity.